Benzyl 3-oxo-2,3,7,8-tetrahydropyrido[4,3-c]pyridazine-6(5H)-carboxylate
Description
Benzyl 3-oxo-2,3,7,8-tetrahydropyrido[4,3-c]pyridazine-6(5H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrido[4,3-c]pyridazine core fused with a benzyl ester group at position 6 and a ketone (3-oxo) substituent at position 3. This scaffold is of interest in medicinal chemistry due to its structural similarity to bioactive pyridazine derivatives, which are explored as kinase inhibitors and pro-apoptotic agents .
Properties
IUPAC Name |
benzyl 3-oxo-2,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-14-8-12-9-18(7-6-13(12)16-17-14)15(20)21-10-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNXZPKTMZUIDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC(=O)NN=C21)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20712436 | |
| Record name | Benzyl 3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20712436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354963-19-1 | |
| Record name | Benzyl 3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20712436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Classical Synthesis via Hydrazine and Maleic Anhydride Condensation
The foundational route involves the reaction of benzylhydrazine with maleic anhydride to form the pyridazine core. In a representative procedure, benzylhydrazine (10 mmol) reacts with maleic anhydride in aqueous hydrochloric acid at 110–120°C for 6 hours, yielding 2-benzyl-6-hydroxypyridazin-3(2H)-one as a brown crystalline solid (62% yield, m.p. 204–206°C) . Subsequent alkylation at the oxygen atom of the hydroxy group is achieved using alkyl halides or triazinyl-trimethyl ammonium chloride in dimethylformamide (DMF) with sodium iodide. For example, treatment with chloromethyl acetate produces 2-[(1-benzyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]acetamide (42% yield, m.p. 157–158°C) .
Key spectral data for intermediates include:
Cyclocondensation and Hydrogenation Approaches
Cyclocondensation strategies enable the formation of the tetrahydropyridazine ring. A notable method involves the ozonolysis of alkene intermediates followed by acid-induced cyclization. For instance, ozonolysis of diene 16a in ethyl acetate with diethyl azodicarboxylate produces methyl (3S,6S)-1,2-bis(ethoxycarbonyl)-1,2,3,6-tetrahydro-6-(tetra-O-acetyl-β-D-glucopyranosyloxy)pyridazine-3-carboxylate (82% yield) . Hydrogenation over palladium-carbon then removes protective groups, yielding the tetrahydropyridazine core.
Critical steps include:
-
Acidic Work-Up : Trifluoroacetic acid (TFA) treatment to remove tert-butoxycarbonyl (Boc) groups, yielding sodium (3S)-2,3,4,5-tetrahydropyridazine-3-carboxylate (99% ee) .
Nano-Catalyzed Solvent-Free Synthesis
Modern approaches utilize nanocatalysts for efficiency. Co-doped Ce₀.₉₄Ca₀.₀₅Sr₀.₀₁O₁.₉₄ (CCSO) nanoparticles catalyze the one-pot reaction of substituted benzil with cyanoacetylhydrazide under solvent-free conditions . This method achieves 90–95% yields in 2–4 minutes, outperforming classical routes in speed and atom economy.
Optimized Conditions :
-
Catalyst Loading : 5 mol% CCSO.
-
Substrate Scope : Tolerates electron-withdrawing (NO₂, CN) and electron-donating (OMe, Me) groups on benzil .
Comparative Analysis of Synthetic Methods
| Parameter | Classical Method | Cyclocondensation | Nano-Catalyzed |
|---|---|---|---|
| Yield (%) | 42–62 | 48–82 | 90–95 |
| Reaction Time | 5–24 hours | 3 days | 2–4 minutes |
| Catalyst | None | Pd-C, TFA | CCSO nanoparticles |
| Functional Tolerance | Moderate | Low | High |
The nano-catalyzed method excels in yield and speed, while classical routes remain valuable for structural diversification. Cyclocondensation offers stereochemical control but requires longer reaction times[1–3].
Structural Characterization and Validation
Final compounds are validated via:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ketone group in the compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyl ester group can be substituted with other ester groups or converted to an amide using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Amides or other esters.
Scientific Research Applications
Chemistry
In organic synthesis, Benzyl 3-oxo-2,3,7,8-tetrahydropyrido[4,3-c]pyridazine-6(5H)-carboxylate serves as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. The pyridazine ring system is known for its biological activity, and derivatives of this compound could be explored for their antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In the industrial sector, this compound could be used in the synthesis of agrochemicals or as an intermediate in the production of dyes and pigments. Its stability and reactivity make it suitable for large-scale chemical manufacturing processes.
Mechanism of Action
The biological activity of Benzyl 3-oxo-2,3,7,8-tetrahydropyrido[4,3-c]pyridazine-6(5H)-carboxylate is likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism would depend on the specific derivative and its intended application. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes critical for cell wall synthesis.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights:
Substituent Effects: 3-Oxo vs. Ester Groups: Benzyl esters (target and ) increase lipophilicity relative to ethyl or tert-butyl esters, which could influence membrane permeability and metabolic stability.
Stability and Handling :
- Chloro-substituted analogs (e.g., ) require inert storage conditions due to reactivity risks, whereas oxo derivatives (e.g., ) exhibit fewer hazards, suggesting improved handling safety.
Biological Relevance :
- Pyrido[4,3-c]pyridazine derivatives are highlighted in patents as Bcl-xL inhibitors , implying that the target compound’s 3-oxo group might modulate apoptotic activity compared to chloro-substituted variants.
Biological Activity
Benzyl 3-oxo-2,3,7,8-tetrahydropyrido[4,3-c]pyridazine-6(5H)-carboxylate (CAS Number: 1354963-19-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and applications based on current research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅N₃O₃ |
| Molecular Weight | 285.30 g/mol |
| CAS Number | 1354963-19-1 |
| LogP | 1.815 |
| PSA (Polar Surface Area) | 75.55 Ų |
Synthesis and Derivatives
The synthesis of this compound typically involves multicomponent reactions that yield various derivatives with altered biological profiles. The compound's structure allows for modifications that can enhance its pharmacological properties.
Antitumor Activity
Research has indicated that compounds in the same class as this compound exhibit significant antitumor activity. Specifically, studies have shown that similar structures can inhibit Class I PI3-kinase enzymes, which play a crucial role in cancer cell proliferation and survival. The inhibition of these kinases is believed to reduce tumor growth and metastasis .
The mechanism underlying the antitumor effects involves the modulation of signaling pathways associated with the PI3K/Akt pathway. By inhibiting specific isoforms of PI3-kinase (notably PI3Kα), these compounds may disrupt the signaling required for tumor cell survival and growth .
Other Biological Activities
In addition to antitumor effects, derivatives of this compound have shown potential in other areas:
- Neuroprotective Effects : Some studies suggest that similar pyridazine derivatives can modulate neurotransmitter systems, potentially offering protective effects against neurodegenerative diseases .
- Anti-inflammatory Properties : Certain derivatives have demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines .
Case Studies and Research Findings
- In Vitro Studies : A study conducted on various pyridazine derivatives indicated that modifications at specific positions significantly enhanced their inhibitory activity against cancer cell lines (e.g., MCF-7 and HeLa) .
- In Vivo Studies : Animal models treated with similar compounds showed a marked reduction in tumor size compared to control groups, indicating the potential for therapeutic applications in oncology .
Q & A
What are the key considerations for optimizing the synthesis of Benzyl 3-oxo-2,3,7,8-tetrahydropyrido[4,3-c]pyridazine-6(5H)-carboxylate?
Basic Question | Synthesis Optimization
The synthesis of this compound requires careful optimization of reaction conditions. Key factors include:
- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates and selectivity by stabilizing intermediates .
- Catalysts : Lewis acids (e.g., ZnCl₂) or microwave-assisted heating can accelerate ring-closure reactions, as seen in analogous pyridazine derivatives .
- Precursor Selection : Ethyl or benzyl esters of pyridazine-carboxylates are common precursors; substitutions at the 3-position (e.g., chloro or hydroxyl groups) influence reactivity .
- Yield Monitoring : Use HPLC or TLC to track reaction progress, with yields typically ranging from 40–70% depending on purification methods (e.g., column chromatography) .
Which spectroscopic and analytical techniques are critical for characterizing this compound’s structure?
Basic Question | Structural Analysis
Confirming the compound’s structure requires a multi-technique approach:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly distinguishing between keto-enol tautomers at the 3-oxo position .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (expected ~330–340 g/mol based on analogs) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and confirms fused pyridazine-pyridine ring geometry, critical for understanding reactivity .
- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and hydrogen-bonding interactions .
How does the compound’s reactivity profile inform its applications in medicinal chemistry?
Advanced Question | Reactivity & Applications
The compound’s reactivity is governed by its fused heterocyclic core and substituents:
-
Nucleophilic Substitution : The 3-oxo group and ester moiety are sites for nucleophilic attack, enabling derivatization (e.g., amide formation) to enhance bioavailability .
-
Enzyme Inhibition : Structural analogs show inhibition of kinases and proteases via π-π stacking and hydrogen bonding with active-site residues .
-
Redox Activity : The pyridazine ring participates in redox reactions, suggesting potential as a prodrug or metal-chelating agent .
-
Table: Key Functional Group Reactivity
Functional Group Reaction Type Example Application 3-Oxo Keto-enol tautomerism Modulates solubility and binding affinity Benzyl Ester Hydrolysis Prodrug activation
What strategies address contradictions in reported biological activity data for this compound?
Advanced Question | Data Contradiction Analysis
Discrepancies in bioactivity data (e.g., IC₅₀ values) may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms can alter observed potency. Validate targets using orthogonal assays (e.g., SPR or ITC) .
- Purity Issues : Trace impurities (e.g., unreacted precursors) can skew results. Use HPLC-MS to ensure >95% purity .
- Solubility Effects : Poor solubility in aqueous buffers may reduce apparent activity. Optimize formulation with co-solvents (e.g., DMSO/PEG mixtures) .
- Metabolic Stability : Rapid hepatic clearance in some models may understate efficacy. Perform microsomal stability assays to guide structural modifications .
How can structure-activity relationship (SAR) studies improve this compound’s therapeutic potential?
Advanced Question | SAR & Drug Design
SAR studies focus on modifying substituents to enhance potency and selectivity:
- Benzyl Ester Replacement : Substitute with tert-butyl or morpholine groups to improve metabolic stability .
- 3-Oxo Modifications : Introduce electron-withdrawing groups (e.g., Cl or CF₃) to strengthen hydrogen bonding with target enzymes .
- Ring Saturation : Reducing the pyridine ring (5,6,7,8-tetrahydro vs. dihydro) alters conformational flexibility and binding kinetics .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding poses with kinases like EGFR or CDK2, guiding rational design .
What are the challenges in scaling up synthesis for preclinical studies?
Advanced Question | Process Chemistry
Scaling from milligram to gram quantities requires addressing:
- Purification Bottlenecks : Replace column chromatography with recrystallization or continuous flow systems .
- Byproduct Formation : Optimize stoichiometry and temperature to minimize side reactions (e.g., over-oxidation at the 3-oxo group) .
- Safety : Handle reactive intermediates (e.g., acyl chlorides) under inert atmospheres and monitor exotherms .
- Yield Consistency : Use design of experiments (DoE) to identify critical process parameters (CPPs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
